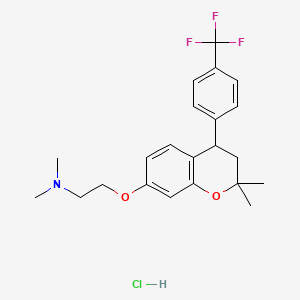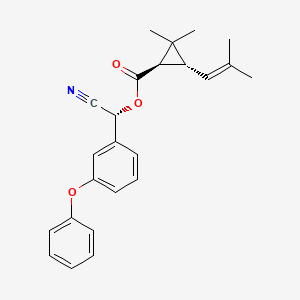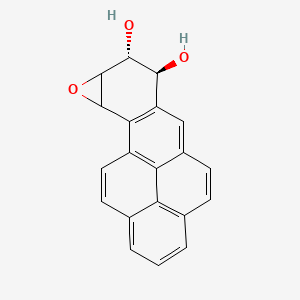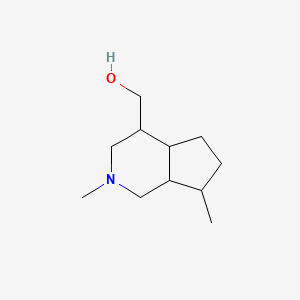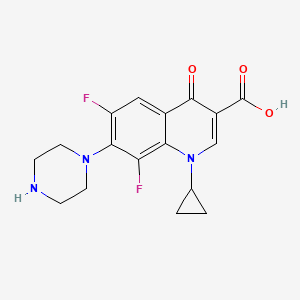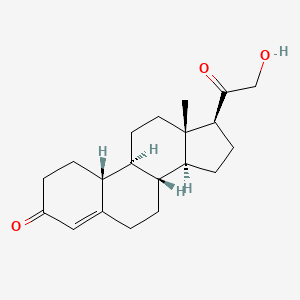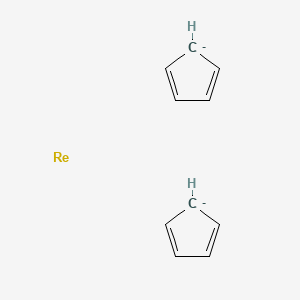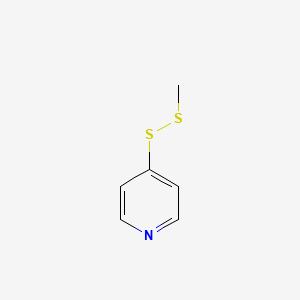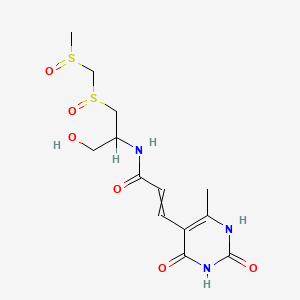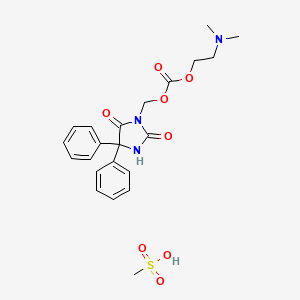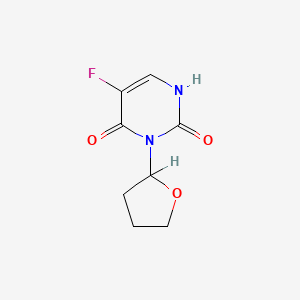
Copper aspirinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper aspirinate can be synthesized through several methods. One common approach involves dissolving an excess of acetylsalicylic acid in aqueous sodium carbonate. Sodium hydroxide is not suitable for this purpose as it hydrolyzes acetylsalicylic acid into salicylic acid and sodium acetate. The resulting solution is filtered to remove any undissolved acetylsalicylic acid and then mixed with a solution containing copper (II) sulfate. This reaction precipitates bright blue crystals of this compound, which can be filtered, washed, and dried .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity of reagents to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Copper aspirinate undergoes various chemical reactions, including:
Oxidation: this compound can participate in redox reactions due to the presence of copper (II) ions.
Substitution: The acetylsalicylic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution Reactions: Ligand substitution can be achieved using reagents like ammonia or other coordinating ligands.
Major Products:
Oxidation: The oxidation of this compound can lead to the formation of copper (III) complexes or other oxidized species.
Substitution: Substitution reactions result in the formation of new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying coordination chemistry and the behavior of copper complexes.
Medicine: It has shown promise in treating rheumatoid arthritis and other inflammatory conditions.
Industry: this compound’s unique properties can be leveraged in the development of new materials and catalysts.
Wirkmechanismus
Copper aspirinate exerts its effects through several mechanisms:
Anti-inflammatory Activity: The compound inhibits inflammatory processes, likely through the modulation of oxidative stress and the inhibition of pro-inflammatory pathways.
Antioxidant Activity: this compound mimics the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Vergleich Mit ähnlichen Verbindungen
Copper aspirinate can be compared with other similar compounds, such as:
Copper Salicylate: Both compounds exhibit anti-inflammatory and antioxidant activities.
Zinc Aspirinate and Aluminium Aspirinate: These compounds also involve the coordination of metal ions with acetylsalicylic acid but differ in their specific properties and applications.
Uniqueness: this compound’s combination of anti-inflammatory and antioxidant activities, along with its potential therapeutic applications, distinguishes it from other metal-aspirin complexes. Its ability to mimic superoxide dismutase activity adds to its uniqueness and potential for treating oxidative stress-related diseases .
Eigenschaften
CAS-Nummer |
23642-01-5 |
|---|---|
Molekularformel |
C36H28Cu2O16 |
Molekulargewicht |
843.7 g/mol |
IUPAC-Name |
dicopper;2-acetyloxybenzoate |
InChI |
InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
BXBJCCCIFADZBU-UHFFFAOYSA-J |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |
| 23642-01-5 | |
Synonyme |
copper aspirinate Cu-aspirinate cupric aspirin complex tetrakis-mu-acetylsalicylato-dicopper(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




